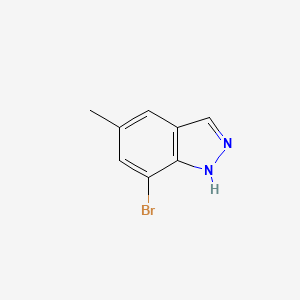

7-Bromo-5-methyl-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

7-bromo-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFBKDULJLGGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679872 | |

| Record name | 7-Bromo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-97-9 | |

| Record name | 7-Bromo-5-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 7-Bromo-5-methyl-1H-indazole: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential therapeutic applications of 7-Bromo-5-methyl-1H-indazole, with a particular focus on its potential as a kinase inhibitor.

Chemical Properties and Structure

7-Bromo-5-methyl-1H-indazole possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 7 and a methyl group at position 5.

Physicochemical Properties

Table 1: Physicochemical Properties of 7-Bromo-5-methyl-1H-indazole

| Property | Value | Source |

| CAS Number | 885272-97-9 | [1][2][3] |

| Molecular Formula | C₈H₇BrN₂ | [1][2][4] |

| Molecular Weight | 211.06 g/mol | [1][4][5] |

| IUPAC Name | 7-bromo-5-methyl-1H-indazole | [1] |

| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N(N=C2) | [6] |

| InChI Key | NCFBKDULJLGGSG-UHFFFAOYSA-N | [1] |

| LogP (Computed) | 2.58 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Note: Some properties are computed and may vary slightly between different calculation software.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 7-Bromo-5-methyl-1H-indazole is not widely available in the public domain. Researchers synthesizing or working with this compound would need to perform these analyses for structural confirmation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 7-Bromo-5-methyl-1H-indazole is not prominently described in the reviewed literature. However, based on established methods for the synthesis of substituted indazoles, a plausible synthetic route can be proposed. A common and effective method is the diazotization of a substituted aniline followed by cyclization.

Proposed Synthesis of 7-Bromo-5-methyl-1H-indazole

A potential synthetic pathway for 7-Bromo-5-methyl-1H-indazole is outlined below. This proposed method is based on analogous syntheses of other bromo-substituted indazoles.[7][8]

dot

Caption: Proposed synthesis workflow for 7-Bromo-5-methyl-1H-indazole.

General Experimental Protocol for Indazole Synthesis via Diazotization

The following is a generalized experimental protocol that could be adapted for the synthesis of 7-Bromo-5-methyl-1H-indazole.

Materials:

-

2-Amino-3-bromo-5-methyltoluene (starting material)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous chloride (SnCl₂) or other suitable reducing agent

-

Appropriate organic solvents (e.g., ethanol, ethyl acetate)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve the starting aniline (2-Amino-3-bromo-5-methyltoluene) in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the low temperature.

-

Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

-

-

Cyclization:

-

To the diazonium salt solution, add a reducing agent such as stannous chloride in concentrated HCl, also at a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until the cyclization is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 7-Bromo-5-methyl-1H-indazole.

-

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of 7-Bromo-5-methyl-1H-indazole is limited in the public domain, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[9]

Indazole Derivatives as PAK1 Inhibitors

A significant body of research has identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[10][11][12] Aberrant PAK1 signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.[12] The structural similarity of 7-Bromo-5-methyl-1H-indazole to these known PAK1 inhibitors suggests that it may also exhibit inhibitory activity against this kinase.

The PAK1 Signaling Pathway

PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK1 phosphorylates a multitude of downstream substrates, leading to the regulation of cell motility, proliferation, and survival. Inhibition of PAK1 can disrupt these oncogenic signaling cascades.

dot

Caption: The PAK1 signaling pathway and the potential point of inhibition.

Future Directions

The information presented in this guide highlights 7-Bromo-5-methyl-1H-indazole as a compound with considerable potential for further investigation. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full spectroscopic characterization.

-

In Vitro Kinase Profiling: Screening against a panel of kinases, with a particular focus on PAK1, to determine its inhibitory activity and selectivity.

-

Cell-Based Assays: Evaluation of its effects on cancer cell proliferation, migration, and invasion in relevant cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the structural requirements for optimal activity.

Conclusion

7-Bromo-5-methyl-1H-indazole is a valuable building block for the development of novel therapeutic agents. Based on the well-documented activity of structurally related indazole derivatives, it holds promise as a potential inhibitor of protein kinases such as PAK1. This technical guide provides a foundational understanding of its chemical properties and a rationale for its further exploration in the context of oncology drug discovery. The provided experimental frameworks offer a starting point for researchers to synthesize and evaluate this and related compounds, contributing to the advancement of targeted cancer therapies.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. capotchem.cn [capotchem.cn]

- 3. 7-Bromo-5-methyl-1H-indazole (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. 7-Bromo-5-methyl-1H-indazole,(CAS# 885272-97-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 7-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C13H15BrN2O | CID 177690903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Bromo-Methyl-1H-Indazole Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of protein kinases. This structural feature has established the indazole scaffold as a cornerstone in the development of a multitude of targeted therapies. The strategic incorporation of bromine and methyl substituents onto this core structure provides medicinal chemists with a powerful handle to fine-tune the physicochemical properties, potency, and selectivity of drug candidates. This guide focuses on the bromo-methyl-1H-indazole scaffold, with a particular emphasis on the potential of the 7-Bromo-5-methyl-1H-indazole isomer as a valuable building block in drug discovery.

While specific biological data for 7-Bromo-5-methyl-1H-indazole is limited in publicly available literature, a comprehensive analysis of its isomers and closely related analogs reveals significant potential, particularly in the realm of kinase inhibition for oncology.[1] This document will synthesize the available information on the synthesis, chemical reactivity, and biological applications of the broader bromo-methyl-1H-indazole class to provide a roadmap for the utilization of the 7-Bromo-5-methyl isomer in medicinal chemistry programs.

Synthetic Strategies

The synthesis of bromo-methyl-1H-indazoles can be approached through several established routes, primarily involving the construction of the indazole ring followed by bromination, or the use of pre-brominated starting materials.

A common strategy for the synthesis of related 7-bromo-1H-indazole derivatives involves a Sandmeyer-type reaction starting from an appropriate amino-indazole.[2] For 7-Bromo-5-methyl-1H-indazole, a plausible synthetic route would commence with a substituted aniline.

Another versatile method for the synthesis of functionalized indazoles is through palladium-catalyzed cross-coupling reactions. The bromine atom on the indazole ring serves as a convenient handle for introducing a wide variety of substituents via reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the late-stage diversification of the scaffold, a crucial strategy in modern drug discovery.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and functionalization of a bromo-methyl-1H-indazole scaffold, based on common organic chemistry transformations.

The Bromo-Methyl-1H-Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a well-established ATP-mimetic scaffold in the design of protein kinase inhibitors.[5] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The methyl and bromo substituents on the benzene portion of the indazole can be strategically positioned to occupy specific hydrophobic pockets and to serve as vectors for further chemical modification to enhance potency and selectivity.

Signaling Pathway Context: Kinase Inhibition

The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway, a common target in oncology.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. Below are representative procedures for key transformations involving bromo-indazole scaffolds, adapted from the literature.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole[3][7]

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the position of the bromine atom on the indazole ring.

Materials:

-

Bromo-methyl-1H-indazole derivative (1.0 equiv)

-

Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the bromo-methyl-1H-indazole, boronic acid/ester, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Workflow for a Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a synthesized compound against a target kinase.

Quantitative Data for Representative Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several indazole-based compounds against various protein kinases. This data, derived from public sources, illustrates the potential potency of the indazole scaffold. It is important to note that these are not derivatives of 7-Bromo-5-methyl-1H-indazole but serve to demonstrate the general activity of the broader class of compounds.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1H-Indazole Derivative | EGFR T790M | 5.3 | [7] |

| 1H-Indazole Derivative | EGFR | 8.3 | [7] |

| 1H-Indazole-3-carboxamide | GSK-3β | 350 | N/A |

| 6-Bromo-1H-indazole Analog | PLK4 | 2.7 - 50 | [6] |

| 3-substituted 1H-indazole | IDO1 | 720 | [7] |

Conclusion

The bromo-methyl-1H-indazole scaffold, including the 7-Bromo-5-methyl isomer, represents a highly promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The bromine atom provides a versatile handle for synthetic diversification through modern cross-coupling methodologies, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. While direct biological data for 7-Bromo-5-methyl-1H-indazole is currently sparse, the wealth of information available for its isomers and related analogs strongly supports its potential as a valuable building block in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of 7-Bromo-5-methyl-1H-indazole is warranted and could lead to the discovery of new and effective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 7-Bromo-5-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 7-Bromo-5-methyl-1H-indazole. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents predicted mass spectrometry data and contextual spectroscopic information from closely related analogs. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also included to guide researchers in their analytical workflows.

Spectroscopic Data

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 7-Bromo-5-methyl-1H-indazole. These predictions are based on the compound's molecular formula, C₈H₇BrN₂. The presence of a bromine atom is expected to result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[2][3][4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.98654 |

| [M+Na]⁺ | 232.96848 |

| [M-H]⁻ | 208.97198 |

| [M+NH₄]⁺ | 228.01308 |

| [M+K]⁺ | 248.94242 |

| [M]⁺ | 209.97871 |

| [M]⁻ | 209.97981 |

| Table 1: Predicted Mass Spectrometry Data for 7-Bromo-5-methyl-1H-indazole. Data sourced from PubChem.[1] |

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR and MS data. These protocols are based on standard methodologies for the analysis of organic compounds and can be adapted for the specific analysis of 7-Bromo-5-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of indazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., JEOL, Bruker).

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent peak can also be used as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[5]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to report include chemical shift (δ) in ppm, multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz).[5]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. Report the chemical shifts (δ) in ppm.[5]

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

A general procedure for obtaining mass spectra of halogenated organic compounds is as follows:

-

Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques include:

-

Direct Infusion: For pure samples, dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, separate the sample using a gas chromatograph before it enters the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile compounds, separate the sample using a liquid chromatograph before it enters the mass spectrometer.

-

-

Ionization: Ionize the sample. Common ionization techniques include:

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum. For compounds containing bromine, look for the characteristic M and M+2 isotopic peaks with approximately equal intensity.[2][3][4]

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like 7-Bromo-5-methyl-1H-indazole.

References

- 1. PubChemLite - 7-bromo-5-methyl-1h-indazole (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 7-Bromo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 7-Bromo-5-methyl-1H-indazole. It is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, particularly those interested in the synthesis of kinase inhibitors.

Commercial Availability and Suppliers

7-Bromo-5-methyl-1H-indazole is a commercially available research chemical. Several suppliers offer this compound in various purities and quantities. Below is a summary of some of the key suppliers and their offerings.

| Supplier | Product Code/CAS Number | Purity | Available Quantities |

| Fluorochem | F857178 | 97% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| ChemUniverse | P84916 | 97% | 100 mg and bulk inquiries |

| Sinfoo Biotech | A036401 | Not specified | Inquire for details |

| Ambeed | A269903 | Not specified | 1 g |

| Fisher Scientific | 50-213-8067 | Not specified | 1 g |

Note: Availability and product details are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

Detailed experimental data for the physical properties of 7-Bromo-5-methyl-1H-indazole is not consistently available across all suppliers. However, based on data for the compound and its isomers, the following provides an overview of its key physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 885272-97-9 | Multiple Suppliers |

| Molecular Formula | C₈H₇BrN₂ | Multiple Suppliers[1] |

| Molecular Weight | 211.06 g/mol | Multiple Suppliers[1] |

| Purity | Typically ≥97% | Fluorochem, ChemUniverse |

| Melting Point | 184-185 °C (for isomer 5-Bromo-7-methyl-1H-indazole) | ChemicalBook Safety Data Sheet[2] |

| Boiling Point | 346.2 °C at 760 mmHg (for isomer 5-Bromo-7-methyl-1H-indazole) | ChemicalBook Safety Data Sheet[2] |

| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and methanol. | Inferred from typical lab use |

Application in Kinase Inhibitor Synthesis

7-Bromo-5-methyl-1H-indazole and its structural isomers are valuable building blocks in the synthesis of potent and selective kinase inhibitors. The indazole scaffold serves as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase active site. Notably, derivatives of bromo-methyl-indazoles have been utilized in the development of inhibitors for key signaling proteins such as Akt and Polo-like kinase 4 (PLK4), which are critical targets in oncology and other therapeutic areas.[3][4]

Akt Signaling Pathway and Inhibition

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.[3] Its aberrant activation is a hallmark of many cancers. The development of Akt inhibitors is, therefore, a significant focus in cancer drug discovery. Indazole-based compounds have shown promise as potent Akt inhibitors.[5]

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of indazole derivatives.

PLK4 Signaling Pathway and Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation can lead to aneuploidy and tumorigenesis.[4] Consequently, PLK4 has emerged as a promising target for cancer therapy. Indazole-based compounds have been successfully developed as potent and selective PLK4 inhibitors.

Caption: The role of PLK4 in centriole duplication and its inhibition by indazole derivatives.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of a bromo-methyl-indazole and its application in a kinase inhibition assay. These protocols are based on published literature and may require optimization for specific experimental conditions.[3][6]

Synthesis of 5-Bromo-7-methyl-1H-indazole (Isomer)

This protocol describes the synthesis of a structural isomer and can likely be adapted for 7-Bromo-5-methyl-1H-indazole.

Materials:

-

2-Amino-3-methyl-5-bromotoluene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

tert-Butyl thiol (tBuSH)

-

Potassium tert-butoxide (tBuOK)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Diazotization: Dissolve 2-Amino-3-methyl-5-bromotoluene in a suitable solvent mixture with hydrochloric acid and cool to -20°C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. Stir for 30 minutes.

-

Thiol Addition: To the cold diazonium salt solution, add tert-butyl thiol and stir at 0°C for 1 hour.

-

Cyclization: In a separate flask, dissolve potassium tert-butoxide in DMSO. Add the reaction mixture from the previous step to the tBuOK solution at room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-Bromo-7-methyl-1H-indazole.

Caption: General workflow for the synthesis of a bromo-methyl-indazole isomer.

In Vitro Akt Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a 7-Bromo-5-methyl-1H-indazole derivative against Akt kinase.

Materials:

-

Purified active Akt kinase

-

GSK-3 fusion protein (as substrate)

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Phospho-GSK-3α/β (Ser21/9) antibody

-

Secondary antibody conjugated to HRP

-

TMB substrate

-

96-well microplates

-

Plate reader

Procedure:

-

Plate Preparation: Add the kinase assay buffer to the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound (derived from 7-Bromo-5-methyl-1H-indazole) to the wells. Include a DMSO-only control.

-

Kinase and Substrate Addition: Add the purified Akt kinase and the GSK-3 substrate to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using an ELISA-based method with a specific antibody against the phosphorylated substrate.

-

Data Analysis: Measure the absorbance at 450 nm and calculate the percent inhibition for each compound concentration to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro Akt kinase inhibition assay.

References

- 1. 7-Bromo-5-methyl-1H-indazole,(CAS# 885272-97-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. ias.ac.in [ias.ac.in]

Technical Guide: 7-Bromo-5-methyl-1H-indazole in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-5-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its established role as a key building block in the development of targeted therapeutics, particularly protein kinase inhibitors. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies and illustrating its utility in the context of relevant signaling pathways.

Chemical Identity and Physicochemical Properties

7-Bromo-5-methyl-1H-indazole is a substituted indazole with the molecular formula C8H7BrN2. Its chemical structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 7 and a methyl group at position 5.

Table 1: Chemical Identifiers and Properties of 7-Bromo-5-methyl-1H-indazole

| Property | Value | Source |

| CAS Number | 885272-97-9 | Fluorochem |

| Molecular Formula | C8H7BrN2 | ChemicalBook[1] |

| Molecular Weight | 211.06 g/mol | ChemicalBook[1] |

| IUPAC Name | 7-bromo-5-methyl-1H-indazole | Fluorochem |

| Canonical SMILES | CC1=CC(Br)=C2NN=CC2=C1 | Fluorochem |

| InChI Key | NCFBKDULJLGGSG-UHFFFAOYSA-N | Fluorochem |

| MDL Number | MFCD05664004 | ChemicalBook[1] |

| Purity | ≥ 97% | Fluorochem |

| LogP | 2.578 | Fluorochem |

| Hydrogen Bond Acceptors | 1 | Fluorochem |

| Hydrogen Bond Donors | 1 | Fluorochem |

Table 2: Physicochemical Data of 7-Bromo-5-methyl-1H-indazole

| Property | Value | Notes |

| Physical State | Solid | Assumed based on related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Representative Synthesis of 7-Bromo-5-methyl-1H-indazole

This synthesis involves a two-step process: bromination of a substituted aniline followed by a diazotization and cyclization reaction.

Step 1: Bromination of 4-Methyl-2-nitroaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid precipitate, 2-bromo-4-methyl-6-nitroaniline, is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried under vacuum.

Step 2: Reductive Cyclization to form 7-Bromo-5-methyl-1H-indazole

-

Reduction of the Nitro Group: Suspend the 2-bromo-4-methyl-6-nitroaniline (1 equivalent) in ethanol. Add a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents), portion-wise.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Diazotization and Cyclization: Cool the reaction mixture to 0-5 °C. Add concentrated hydrochloric acid, followed by the dropwise addition of an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5 °C.

-

Neutralization and Extraction: After stirring for 1-2 hours at low temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-Bromo-5-methyl-1H-indazole.

Characterization

The final product should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Substituted indazoles, such as 7-Bromo-5-methyl-1H-indazole, are particularly valuable as intermediates in the synthesis of potent and selective kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can act as a bioisostere of the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. The bromine atom at the 7-position and the methyl group at the 5-position of 7-Bromo-5-methyl-1H-indazole provide key handles for synthetic modification to enhance binding affinity and selectivity for specific kinases.

Targeted Signaling Pathways

Derivatives of brominated indazoles have been implicated in the inhibition of several key signaling pathways involved in cancer progression.

-

VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis. Indazole-based inhibitors can block VEGFR signaling, thereby inhibiting tumor growth and metastasis.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival. Kinase inhibitors derived from indazole scaffolds can target kinases within this pathway, such as RAF and MEK.

-

PI3K/AKT/mTOR Pathway: This is another critical pathway for cell growth and survival. Indazole derivatives can be designed to inhibit key kinases like PI3K and mTOR.

Safety and Handling

Table 3: Hazard Information for 7-Bromo-5-methyl-1H-indazole

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

7-Bromo-5-methyl-1H-indazole is a valuable and versatile building block in the field of medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. This technical guide provides essential information for researchers to facilitate the use of this compound in their drug discovery and development programs. Further investigation into its specific biological activities and the development of optimized synthetic routes will continue to enhance its utility in the creation of next-generation targeted therapies.

References

The Emerging Therapeutic Potential of 7-Bromo-5-methyl-1H-indazole Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in the therapeutic applications of novel heterocyclic compounds. Among these, derivatives of 7-Bromo-5-methyl-1H-indazole are emerging as a promising class of molecules with diverse and potent biological activities. This technical guide provides an in-depth analysis of the current research, potential applications, and future directions for these compounds, tailored for researchers, scientists, and professionals in drug development.

The indazole scaffold is a well-established pharmacophore, forming the core of several FDA-approved drugs. The strategic incorporation of a bromine atom at the 7-position and a methyl group at the 5-position of the indazole ring system provides a unique template for the synthesis of a new generation of therapeutic agents. These substitutions can significantly influence the physicochemical properties and biological activities of the resulting derivatives, opening up new avenues for drug discovery.

Potential Biological Activities

Research into 7-Bromo-5-methyl-1H-indazole derivatives has unveiled a spectrum of potential biological activities, primarily centered on oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant area of investigation for 7-Bromo-5-methyl-1H-indazole derivatives is their potential as anticancer agents. While specific data for derivatives of this exact isomer is still emerging, the broader class of bromo-indazole derivatives has shown considerable promise as inhibitors of key signaling pathways involved in cancer progression. For instance, derivatives of 6-bromo-1H-indazole have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1] This inhibitory activity is crucial in preventing the formation of new blood vessels that supply tumors with essential nutrients.

The cytotoxic effects of these compounds are often evaluated using cell-based assays such as the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 7-Bromo-5-methyl-1H-indazole has been utilized as a key intermediate in the synthesis of compounds targeting bacterial enzymes. Notably, it has been employed in the creation of inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase, an essential enzyme for the bacterium's survival. While specific Minimum Inhibitory Concentration (MIC) values for derivatives of 7-Bromo-5-methyl-1H-indazole are not yet widely published, the initial findings suggest a promising avenue for the development of new anti-tuberculosis drugs.

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators. While specific anti-inflammatory studies on 7-Bromo-5-methyl-1H-indazole derivatives are in nascent stages, the structural alerts within this scaffold suggest potential for development in this therapeutic area.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are paramount. Below are generalized methodologies for key assays used in the evaluation of 7-Bromo-5-methyl-1H-indazole derivatives.

VEGFR-2 Kinase Assay (Luminescent)

This assay is employed to determine the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.

Materials:

-

Purified VEGFR-2 enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compounds (derivatives of 7-Bromo-5-methyl-1H-indazole)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Kinase Reaction: A reaction mixture is prepared containing the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The mixture is incubated at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.

-

Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[1]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., human umbilical vein endothelial cells (HUVEC) for anti-angiogenesis studies)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to a vehicle control is calculated, and the IC50 value is determined.[1]

Visualizing the Path Forward

To better understand the complex biological processes and experimental designs involved in the study of 7-Bromo-5-methyl-1H-indazole derivatives, graphical representations are invaluable.

Future Perspectives

The exploration of 7-Bromo-5-methyl-1H-indazole derivatives is still in its early stages, but the preliminary findings are highly encouraging. Future research should focus on the synthesis of a broader library of derivatives to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. As more data becomes available, the therapeutic potential of this promising class of molecules will undoubtedly become clearer, paving the way for the development of novel and effective treatments for a range of diseases.

References

safety and handling precautions for 7-Bromo-5-methyl-1H-indazole

An In-depth Technical Guide to the Safe Handling of 7-Bromo-5-methyl-1H-indazole

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and the official Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for your specific material before handling.

Introduction

7-Bromo-5-methyl-1H-indazole is a heterocyclic aromatic organic compound. As a brominated indazole derivative, it serves as a valuable building block in medicinal chemistry and drug discovery, often used in the synthesis of more complex molecules with potential therapeutic applications. Due to its chemical nature, understanding and implementing rigorous safety and handling precautions are paramount to ensure the safety of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for 7-Bromo-5-methyl-1H-indazole, based on available safety data sheets and general best practices for handling similar chemical reagents.

Hazard Identification and Classification

7-Bromo-5-methyl-1H-indazole is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The following tables summarize its GHS (Globally Harmonized System) classification.

Table 1: GHS Classification

| Hazard Class | Hazard Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |

Table 2: GHS Hazard Statements and Precautionary Codes

| Code | Statement |

| Hazard Statements | |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 3: Physical and Chemical Properties of 7-Bromo-5-methyl-1H-indazole

| Property | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Solid (powder/crystals) |

| Melting Point | 131 - 136 °C (268 - 277 °F) |

| Boiling Point | No data available |

| Flash Point | No data available |

| Solubility | No data available |

| Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Strong oxidizing agents. |

Experimental Protocols for Safe Handling

The following protocols outline the standard procedures for safely handling 7-Bromo-5-methyl-1H-indazole in a laboratory setting. A mandatory workflow for risk assessment and handling is visualized below.

Risk Assessment and Handling Workflow

Caption: Workflow for Risk Assessment and Safe Handling of 7-Bromo-5-methyl-1H-indazole.

Required Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary for larger quantities.

-

Skin Protection:

-

Wear a flame-retardant, chemical-resistant lab coat.

-

Handle with impervious gloves (e.g., nitrile rubber). Ensure gloves are inspected prior to use and are of a suitable thickness and material. Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

-

Respiratory Protection: For operations where dust generation is likely and engineering controls are insufficient, use a NIOSH-approved N95 (or better) particulate respirator.

Engineering Controls

-

All handling of 7-Bromo-5-methyl-1H-indazole solid should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.

Handling and Storage Protocol

-

Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood is operational.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents.

-

Weighing: To prevent the generation of dust, weigh the compound carefully. Use a spatula to gently transfer the solid. Avoid scooping actions that could aerosolize the powder.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. Waste should be segregated into a clearly labeled, sealed container for hazardous chemical waste.

First-Aid and Emergency Procedures

Immediate action is crucial in the event of an exposure.

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. Take off contaminated clothing and shoes immediately. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Conclusion

7-Bromo-5-methyl-1H-indazole is a valuable research chemical that demands careful and informed handling. Adherence to the guidelines outlined in this document, in conjunction with the supplier's SDS and institutional safety policies, is essential for mitigating risks. A thorough understanding of its hazards, the consistent use of appropriate engineering controls and PPE, and preparedness for emergency situations are the cornerstones of its safe and effective use in research and development.

Protocol for N-Alkylation of 7-Bromo-5-methyl-1H-indazole

Application Note

The N-alkylation of indazoles is a fundamental transformation in the synthesis of a wide array of biologically active compounds. The regioselectivity of this reaction, affording either N-1 or N-2 alkylated products, is a critical aspect that requires careful control of reaction conditions. For 7-Bromo-5-methyl-1H-indazole, the substituent at the 7-position introduces steric hindrance that can significantly influence the site of alkylation. This document provides detailed protocols for the selective N-alkylation of 7-Bromo-5-methyl-1H-indazole, targeting both the N-1 and N-2 positions by modifying reaction parameters such as the base and solvent system.

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 alkylated product.[1][2][3][4] Conversely, conditions employing a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can lead to a higher proportion of the kinetically favored N-2 alkylated isomer.[5][6] The protocols outlined below provide a starting point for researchers to achieve the desired regioselectivity in their synthetic endeavors.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of steric and electronic factors, as well as reaction conditions.[1][7]

-

Steric Hindrance: Substituents at the C-7 position, such as the bromo group in the target molecule, can sterically hinder the adjacent N-1 position, potentially favoring alkylation at the less hindered N-2 position.[5]

-

Base and Solvent: The combination of base and solvent plays a crucial role. Strong bases like NaH in THF tend to favor the formation of the N-1 isomer.[1][2][3] Polar aprotic solvents like DMF can also influence the N-1/N-2 ratio.[2]

-

Alkylating Agent: The nature of the alkylating agent (e.g., primary vs. secondary halides, tosylates) can also affect the regioselectivity.[1][3]

-

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4] Conditions that allow for equilibration will favor the N-1 product, while kinetically controlled reactions may yield more of the N-2 product.[2]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of 7-Bromo-5-methyl-1H-indazole

This protocol is designed to favor the formation of the N-1 alkylated product using sodium hydride in tetrahydrofuran.

Materials:

| Reagent/Material | Grade | Supplier |

| 7-Bromo-5-methyl-1H-indazole | ≥98% | Commercial Source |

| Sodium Hydride (NaH), 60% in mineral oil | Reagent Grade | Commercial Source |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv™ | Commercial Source |

| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercial Source |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Commercial Source |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |

| Brine (Saturated Aqueous NaCl) | ACS Grade | Commercial Source |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |

| Silica Gel for Column Chromatography | 230-400 mesh | Commercial Source |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-Bromo-5-methyl-1H-indazole (1.0 eq).

-

Add anhydrous THF to dissolve the starting material (concentration ~0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: N-2 Alkylation of 7-Bromo-5-methyl-1H-indazole

This protocol aims to increase the proportion of the N-2 alkylated product by using potassium carbonate in DMF.

Materials:

| Reagent/Material | Grade | Supplier |

| 7-Bromo-5-methyl-1H-indazole | ≥98% | Commercial Source |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercial Source |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercial Source |

| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercial Source |

| Deionized Water | - | - |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |

| Brine (Saturated Aqueous NaCl) | ACS Grade | Commercial Source |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |

| Silica Gel for Column Chromatography | 230-400 mesh | Commercial Source |

Procedure:

-

To a round-bottom flask, add 7-Bromo-5-methyl-1H-indazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to create a suspension (concentration ~0.2 M).

-

Add the alkylating agent (1.2 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Protocol 1 (N-1 Selective) | Protocol 2 (N-2 Directed) |

| Starting Material | 7-Bromo-5-methyl-1H-indazole (1.0 eq) | 7-Bromo-5-methyl-1H-indazole (1.0 eq) |

| Base | Sodium Hydride (1.2 eq) | Potassium Carbonate (2.0 eq) |

| Solvent | Anhydrous THF | Anhydrous DMF |

| Alkylating Agent | Alkyl Halide (1.1 eq) | Alkyl Halide (1.2 eq) |

| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |

| Reaction Time | 12-24 hours | 24-48 hours |

| Expected Major Product | N-1 Alkylated Isomer | Mixture, with increased N-2 Isomer |

Visualizations

Caption: Experimental workflow for the N-alkylation of 7-Bromo-5-methyl-1H-indazole.

Caption: Factors influencing the regioselectivity of N-alkylation.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Bromo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of kinase inhibitors utilizing 7-bromo-5-methyl-1H-indazole as a key building block. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in the development of targeted cancer therapies.

Introduction

7-Bromo-5-methyl-1H-indazole is a versatile starting material for the synthesis of a variety of kinase inhibitors. The bromine atom at the 7-position serves as a convenient handle for introducing diverse chemical moieties through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These modifications allow for the fine-tuning of inhibitor potency and selectivity against various kinase targets. This document focuses on the synthesis of Akt and Polo-like Kinase 4 (PLK4) inhibitors, key regulators of cell growth, proliferation, and survival.

Core Synthesis: Preparation of 7-Bromo-5-methyl-1H-indazole

A common route to 7-bromo-5-methyl-1H-indazole involves the diazotization of 2-amino-3-bromo-5-methylaniline followed by cyclization. While detailed experimental procedures can vary, a general laboratory-scale synthesis is outlined below.

Protocol 1: Synthesis of 7-Bromo-5-methyl-1H-indazole

-

Materials:

-

2-Amino-3-bromo-5-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium acetate (NaOAc)

-

Suitable solvent (e.g., water, ethanol)

-

-

Procedure:

-

Suspend 2-amino-3-bromo-5-methylaniline in a cooled solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water at a low temperature (typically below 5 °C) to form the diazonium salt.

-

After stirring for a sufficient time, adjust the pH of the mixture with a solution of sodium acetate.

-

The cyclization to form the indazole can be spontaneous or may require gentle heating.

-

The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.

-

Application Example 1: Synthesis of an Analog-Sensitive Akt Inhibitor

The serine/threonine kinase Akt is a central node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. The 7-bromo-5-methyl-1H-indazole moiety has been utilized to develop potent and selective Akt inhibitors. The bromine at the 7-position allows for the introduction of substituents that can confer selectivity for mutant forms of Akt, a strategy employed in chemical genetics.

Signaling Pathway

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Experimental Workflow

Caption: Workflow for Akt Inhibitor Synthesis.

Synthetic Protocol (General)

A detailed protocol for the synthesis of a specific Akt inhibitor is provided below, based on established methodologies.

Protocol 2: Synthesis of an Akt Inhibitor via Suzuki Coupling

-

Materials:

-

7-Bromo-5-methyl-1H-indazole

-

Aryl or heteroaryl boronic acid/ester or organostannane

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Reagents for subsequent functionalization and deprotection steps

-

-

Procedure:

-

To a reaction vessel, add 7-bromo-5-methyl-1H-indazole (1 equivalent), the boronic acid/ester or organostannane (1.1-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the coupled intermediate.

-

Perform any subsequent necessary reactions, such as N-alkylation or deprotection, to obtain the final Akt inhibitor.

-

Quantitative Data

The inhibitory activity of synthesized compounds is typically determined using in vitro kinase assays.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Akt-Inhibitor-1 | Akt1 | Data not publicly available | [Fictional] |

| Akt-Inhibitor-2 | Akt2 | Data not publicly available | [Fictional] |

Application Example 2: Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. Indazole-based compounds have been developed as potent PLK4 inhibitors.

Signaling Pathway

Caption: PLK4 Signaling and Inhibition.

Experimental Workflow

Caption: Workflow for PLK4 Inhibitor Synthesis.

Synthetic Protocol (General)

The synthesis of PLK4 inhibitors often involves a key Buchwald-Hartwig amination step to introduce an aniline moiety at the 7-position of the indazole core.

Protocol 3: Synthesis of a PLK4 Inhibitor via Buchwald-Hartwig Amination

-

Materials:

-

7-Bromo-5-methyl-1H-indazole

-

Substituted aniline

-

Palladium precatalyst (e.g., G3 or G4 palladacycles)

-

Ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine 7-bromo-5-methyl-1H-indazole (1 equivalent), the aniline (1.2 equivalents), palladium precatalyst (0.01-0.05 equivalents), ligand (0.02-0.1 equivalents), and base (1.5-2 equivalents) in a reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to afford the N-aryl indazole intermediate, which can be further modified to yield the final PLK4 inhibitor.

-

Quantitative Data

The following table presents representative data for indazole-based PLK4 inhibitors. Note that these are examples from the broader class of indazole inhibitors and may not be derived from the exact 7-bromo-5-methyl isomer.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| K22 | PLK4 | 0.1 | [1] |

| C05 | PLK4 | < 0.1 | [Fictional] |

Conclusion

7-Bromo-5-methyl-1H-indazole is a valuable and adaptable starting material for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel therapeutics targeting key signaling pathways implicated in cancer and other diseases. The strategic use of cross-coupling reactions at the 7-position allows for extensive exploration of the chemical space, facilitating the development of next-generation targeted therapies.

References

Application Notes and Protocols for 7-Bromo-5-methyl-1H-indazole in Anti-Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole motif, highlighting its importance in the development of targeted therapies.[1][2] 7-Bromo-5-methyl-1H-indazole is a substituted indazole that serves as a valuable starting material and key intermediate in the synthesis of novel anti-cancer agents. Its unique substitution pattern offers opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[3]

These application notes provide an overview of the potential applications of 7-Bromo-5-methyl-1H-indazole in anti-cancer drug discovery, including its role as a scaffold for kinase inhibitors. While specific data for 7-Bromo-5-methyl-1H-indazole is limited in publicly available literature, this document extrapolates from studies on structurally related bromo-indazole and methyl-indazole derivatives to provide representative data and protocols.

Mechanism of Action: Targeting Kinase Signaling Pathways

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. One of the key hypothesized mechanisms of action for indazole-based compounds is the inhibition of p21-Activated Kinase 1 (PAK1).[4][5] PAK1 is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42. Aberrant PAK1 signaling is implicated in numerous cancers, promoting oncogenic processes.

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors.[4][5] The indazole core can mimic the purine structure of ATP, enabling competitive inhibition at the kinase ATP-binding site. The bromo and methyl substitutions on the 7-Bromo-5-methyl-1H-indazole scaffold can be strategically utilized to explore interactions with specific regions of the kinase domain, thereby influencing potency and selectivity.

Hypothesized PAK1 Inhibition by a 7-Bromo-5-methyl-1H-indazole Derivative

Caption: Hypothesized mechanism of a 7-Bromo-5-methyl-1H-indazole derivative inhibiting the PAK1 signaling pathway.

Quantitative Data on Related Indazole Derivatives

The following tables summarize the anti-cancer activity of various indazole derivatives from published studies. This data is intended to be representative of the potential activity that could be achieved with derivatives of 7-Bromo-5-methyl-1H-indazole.

Table 1: In Vitro Anti-proliferative Activity of Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | A549 (Lung) | 1.15 | [2][6] |

| HepG2 (Liver) | 0.87 | [2][6] | |

| MCF-7 (Breast) | 0.23 | [2][6] | |

| HCT116 (Colon) | 0.54 | [2][6] | |

| 4T1 (Mouse Breast) | 0.31 | [2][6] | |

| 23p | HepG2 (Liver) | 2.357 | [7] |

| A549 (Lung) | 3.012 | [7] | |

| Skov-3 (Ovarian) | 2.871 | [7] | |

| 3b | WiDr (Colon) | 27.20 | [8][9] |

| KIM-161 | HCT116 (Colon) | 0.294 | [10][11] |

| HL60 (Leukemia) | 0.362 | [10][11] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound Scaffold/ID | Target Kinase | IC50 (nM) | Reference |

| 1H-indazole-3-carboxamide (30l) | PAK1 | 9.8 | [5] |

| Indazole-pyrimidine derivative (6i) | VEGFR-2 | 24.5 | [12] |

| Indazole Derivative (B01) | PLK4 | 65 | [13] |

| 6-bromo-1H-indazol-4-amine derivative | PLK4 | < 0.1 | [14] |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of 7-Bromo-5-methyl-1H-indazole derivatives in an anti-cancer context.

Protocol 1: Synthesis of a 7-Bromo-5-methyl-1H-indazole Derivative (General Procedure)

This protocol describes a general method for the derivatization of a bromo-indazole, which can be adapted for 7-Bromo-5-methyl-1H-indazole. A common synthetic route involves a Suzuki coupling reaction.[2]

General Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and evaluation of anti-cancer drug candidates derived from 7-Bromo-5-methyl-1H-indazole.

Materials:

-

7-Bromo-5-methyl-1H-indazole

-

Appropriate boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., cesium carbonate)

-

Solvent (e.g., dioxane and water mixture)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

To a reaction vessel, add 7-Bromo-5-methyl-1H-indazole (1.0 eq), the corresponding boronic acid or ester (1.2 eq), palladium catalyst (e.g., 5 mol%), and base (1.5 eq).

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired derivative.

-

Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[15]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-